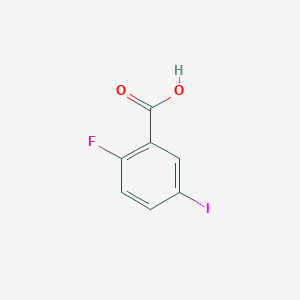

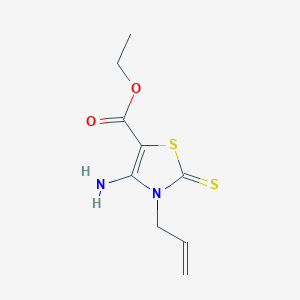

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazole compounds often involves multicomponent reactions or cyclization processes under mild conditions, highlighting the versatility and accessibility of thiazole derivatives in chemical synthesis. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrates the structural intricacy and potential for further functionalization inherent in thiazole compounds (D. Lynch & I. Mcclenaghan, 2004).

Molecular Structure Analysis

The crystal structure and spectroscopic characterizations, such as FT-IR and NMR, provide insight into the molecular geometry, vibrational frequencies, and electronic properties of thiazole derivatives. The structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate elucidates the typical features of thiazole compounds, including their molecular arrangements and bonding patterns (A. Pekparlak et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives engage in various chemical reactions, reflecting their chemical reactivity and potential applications in synthesis. The formation of azo-Schiff bases, as seen with certain thiazole derivatives, showcases the compound's ability to undergo nucleophilic substitution and condensation reactions, indicative of its versatile chemical properties (سعید Menati et al., 2020).

Scientific Research Applications

Chemical Modification and Polymer Science

Interactions of Ionic Liquids with Polysaccharides

Research has explored the use of ionic liquids as solvents for cellulose and as media for chemical modification of cellulose, including acylation, carbanilation, and silylation. This approach offers a path for creating various cellulose derivatives under mild conditions, which can have applications in creating new materials with specific properties (Heinze et al., 2008).

Antioxidant and Anti-inflammatory Agents

Syntheses and Pharmacological Evaluation of Benzofused Thiazole Derivatives

Benzofused thiazole analogues have been investigated for their potential as therapeutic agents, showing promising anti-inflammatory and antioxidant activities. This research highlights the synthetic pathways and evaluates the biological activities of these derivatives, suggesting their potential application in developing new drugs (Raut et al., 2020).

Green Chemistry and Sustainable Material Synthesis

Xylan Derivatives and Their Application Potential

The study of xylan derivatives, including ethers and esters, underlines the importance of chemical modifications for developing biopolymers with specific functionalities. These modifications can lead to materials suitable for a wide range of applications, from drug delivery systems to antimicrobial agents, showcasing the versatility and sustainability of using natural polymers as starting materials (Petzold-Welcke et al., 2014).

properties

IUPAC Name |

ethyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S2/c1-3-5-11-7(10)6(15-9(11)14)8(12)13-4-2/h3H,1,4-5,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAURYNWNASSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351343 |

Source

|

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

CAS RN |

111698-89-6 |

Source

|

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.